molecular formula C17H19N5O4 B2966125 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1798027-66-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2966125
CAS RN: 1798027-66-3
M. Wt: 357.37
InChI Key: BRAZRDUBCOGRID-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a potent inhibitor of various enzymes, including protein kinases, and has been found to have promising anti-tumor and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, demonstrating the compound's ability to form complexes with metals and highlighting its potential in the development of new materials and catalysts. For example, Ohkanda et al. (1993) investigated N-hydroxyamide-containing heterocycles, revealing their complex-forming tendencies with iron(III), which could be relevant for applications in materials science and coordination chemistry (Ohkanda et al., 1993).

Antioxidant Activity

A study by Abd-Almonuim et al. (2020) on the antioxidant properties of coumarin-substituted heterocyclic compounds highlighted the potential therapeutic and protective effects of such molecules. The research demonstrated significant antioxidant activities, suggesting applications in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Molecular Structure and Drug Design

The detailed analysis of the crystal structure of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, provides insights into the molecular design and potential interactions of similar compounds in biological systems. Kang et al. (2015) examined the dihedral angles and intramolecular hydrogen bonds, which could inform the design of new drugs and agrochemicals with improved efficacy and selectivity (Kang et al., 2015).

Heterogeneous Catalysis

Howlader et al. (2016) explored the use of urea-functionalized self-assembled molecular prisms for heterogeneous catalysis in water, demonstrating the efficiency of these structures in facilitating chemical reactions. This research opens up possibilities for the development of environmentally friendly and sustainable catalytic processes (Howlader et al., 2016).

Novel Synthetic Routes

Research on the synthesis of new heterocyclic compounds derived from pyromellitic dianhydride, as discussed by Abo-Bakr et al. (2012), showcases the versatility of urea derivatives in creating pharmacologically active molecules. Such studies contribute to the expansion of the chemical space in drug discovery, offering new avenues for the development of therapeutic agents (Abo-Bakr et al., 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-24-17-18-9-12(15(21-17)22-6-2-3-7-22)20-16(23)19-11-4-5-13-14(8-11)26-10-25-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZRDUBCOGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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